molecular formula C19H17ClN2O3 B7698164 2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide

2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide

Cat. No. B7698164
M. Wt: 356.8 g/mol
InChI Key: WELZNGGQBWQTCV-UHFFFAOYSA-N
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Description

2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as CQMA, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. CQMA belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of beta-glucuronidase, an enzyme involved in the metabolism of various drugs and toxins. Moreover, this compound has been shown to inhibit the activity of HIV protease, which is an essential enzyme for the replication of the virus.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. This compound has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Moreover, this compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

Advantages and Limitations for Lab Experiments

2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum activity against various fungi, bacteria, and parasites. Another advantage is its ability to inhibit the activity of various enzymes and proteins, which makes it a potential therapeutic agent for various diseases. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy. Moreover, the toxicity and safety of this compound have not been fully evaluated, which can limit its clinical applications.

Future Directions

There are several future directions for the scientific research of 2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One of the directions is to evaluate its efficacy and safety in animal models and clinical trials. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, malaria, and HIV. Moreover, the development of new derivatives of this compound with improved solubility and efficacy can also be explored.

Synthesis Methods

The synthesis of 2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves the reaction of 2-chloro-N-methylbenzamide with 2-hydroxy-7-methoxyquinoline in the presence of a suitable base. The reaction yields this compound as a white solid with a melting point of 178-180°C. The purity and identity of the compound are confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Scientific Research Applications

2-chloro-N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. Moreover, this compound has been shown to inhibit the activity of human immunodeficiency virus (HIV) protease, which is an essential enzyme for the replication of the virus.

properties

IUPAC Name

2-chloro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-22(19(24)15-5-3-4-6-16(15)20)11-13-9-12-7-8-14(25-2)10-17(12)21-18(13)23/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELZNGGQBWQTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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